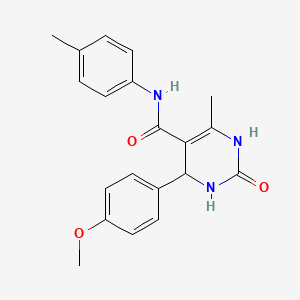

4-(4-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-12-4-8-15(9-5-12)22-19(24)17-13(2)21-20(25)23-18(17)14-6-10-16(26-3)11-7-14/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNDZYUWTNUGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly its antimicrobial and potential anticancer properties.

- Molecular Formula : C21H23N3O3

- Molar Mass : 365.42562 g/mol

- CAS Number : 333767-20-7

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The Biginelli reaction is a common method used to synthesize related pyrimidine derivatives, which can exhibit significant biological activity.

Antimicrobial Activity

Research indicates that various derivatives of tetrahydropyrimidines demonstrate notable antimicrobial properties. For instance, compounds with methoxy substitutions have been linked to enhanced activity against pathogenic bacteria such as E. coli, S. aureus, and fungi like C. albicans due to the electron-donating effects of the methoxy group .

A study reported that derivatives similar to our compound exhibited minimum inhibitory concentrations (MICs) against several bacterial strains. The following table summarizes the MIC values for selected compounds:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| Compound C | Bacillus subtilis | 20 |

Anticancer Potential

The anticancer potential of similar tetrahydropyrimidine derivatives has been explored in various studies. For example, compounds with a similar structure have shown inhibition of cancer cell proliferation in vitro against HeLa cells and other cancer lines . The proposed mechanism often involves the induction of apoptosis and inhibition of tumor growth.

A case study involving a derivative demonstrated an IC50 value of 0.65 µM against cancer cells, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives can be significantly influenced by their structural components:

- Methoxy Group : Enhances antimicrobial activity.

- Substituted Phenyl Rings : Variations in substitution patterns can lead to different levels of activity against various pathogens.

Scientific Research Applications

Research indicates that derivatives of tetrahydropyrimidines exhibit significant biological activities including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential as an antimicrobial agent. Its structural components may enhance its interaction with microbial targets.

- Antitumor Activity : DHPMs have been reported to possess antitumor properties, making this compound a candidate for further exploration in cancer therapy.

- Calcium Channel Modulation : The ability to modulate calcium channels suggests possible applications in treating cardiovascular diseases.

Medicinal Chemistry

The unique structure of 4-(4-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide positions it as a promising lead compound in drug discovery. Its derivatives can be tailored to enhance specific pharmacological effects.

Antimicrobial Research

Given its preliminary efficacy in antimicrobial assays, this compound could be developed into new antibiotics or antifungal agents. Further studies on its mechanism of action and interactions with microbial resistance mechanisms are warranted.

Cancer Therapeutics

Due to its potential antitumor activity, it may serve as a foundation for developing new anticancer drugs. Research should focus on its efficacy against various cancer cell lines and its safety profile in vivo.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research into DHPM derivatives indicates their broad therapeutic potential. For example:

- A study investigating the structure-activity relationship (SAR) of DHPMs found that specific substitutions could enhance their efficacy against certain cancer types.

- Another study demonstrated the antimicrobial efficacy of similar compounds against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and similarities with analogous compounds:

Key Observations :

- Oxo vs.

- Aryl Substituents : Electron-donating groups (e.g., 4-OMe in the target compound) increase solubility in polar solvents, whereas electron-withdrawing groups (e.g., Cl, F) enhance lipophilicity and bioactivity .

Thermodynamic and Solubility Data

- Thermodynamic Stability: Methyl ester analogs (e.g., ) demonstrate moderate solubility in organic solvents (e.g., DMF, ethanol), with decomposition temperatures >200°C. The target compound’s carboxamide group may lower solubility in nonpolar solvents compared to ester derivatives .

- Crystallographic Data : Thioxo analogs often exhibit planar ring conformations, while oxo derivatives (e.g., ) show slight puckering due to hydrogen bonding, influencing packing efficiency and melting points .

Preparation Methods

Catalytic Systems and Solvent Optimization

A study employing diisopropyl ethylammonium acetate (DIPEAc) as both solvent and catalyst demonstrated exceptional efficiency, achieving yields of 89–93% at room temperature within 30 minutes. The reaction mechanism proceeds via imine formation, followed by nucleophilic attack of the β-ketoamide and cyclodehydration. Substituting urea with thiourea alters the product’s sulfur content but requires adjusted stoichiometry.

Table 1: Biginelli Reaction Optimization with DIPEAc

Solvent-Free and Microwave-Assisted Modifications

Alternative protocols using microwave irradiation reduced reaction times to 3–10 minutes while maintaining yields above 85%. Solvent-free conditions, though less efficient (70–75% yield), minimized waste generation, aligning with green chemistry principles.

Cyclocondensation of Chalcone Intermediates

A two-step approach involves synthesizing a chalcone precursor via Claisen-Schmidt condensation, followed by cyclization with urea or thiourea.

Chalcone Synthesis

4-Methoxybenzaldehyde and 4-methylacetophenone undergo base-catalyzed condensation (e.g., KOH/ethanol) to form the chalcone intermediate. This step typically achieves 80–85% yield under reflux conditions.

Cyclization to Tetrahydropyrimidine

The chalcone is treated with urea and 4-methyl-3-oxo-N-(4-methylphenyl)pentanamide in the presence of KOH, yielding the target compound. Thiourea may substitute urea to produce thio analogs, albeit with reduced reactivity.

Table 2: Cyclocondensation Reaction Parameters

| Chalcone Intermediate | Cyclizing Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxychalcone | Urea | KOH | 80 | 78 |

| 4-Methoxychalcone | Thiourea | KOH | 80 | 65 |

Mechanochemical and Green Solvent Approaches

Mortar-Pestle Grinding (Mechanochemistry)

Solid-state synthesis using a mortar and pestle eliminated solvent use, achieving 82% yield in 15 minutes. This method favored crystalline product formation, simplifying purification.

Aqueous and Ethanol-Mediated Reactions

Reactions in water or ethanol under reflux produced moderate yields (70–75%) but offered environmental advantages. Ethanol enhanced solubility of the β-ketoamide, improving reaction homogeneity.

Spectroscopic Characterization and Validation

All synthetic routes were validated using:

-

IR Spectroscopy : C=O stretches at 1660–1680 cm⁻¹ and N-H bends at 3200–3350 cm⁻¹ confirmed the tetrahydropyrimidine ring.

-

¹H NMR : Key signals included singlet peaks for the N-H groups (δ 9.0–11.7 ppm) and aromatic protons (δ 6.5–7.8 ppm).

-

LCMS : Molecular ion peaks aligned with theoretical m/z values (e.g., [M + Na]⁺ at 452.2).

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

| Method | Time | Yield (%) | Environmental Impact |

|---|---|---|---|

| Biginelli (DIPEAc) | 30 min | 92 | Moderate |

| Microwave-Assisted | 10 min | 88 | Low |

| Mechanochemical | 15 min | 82 | Low |

| Cyclocondensation | 120 min | 78 | High |

The Biginelli reaction in DIPEAc emerged as the most efficient, balancing speed and yield. Microwave and mechanochemical methods offered greener alternatives without significant yield penalties.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this tetrahydropyrimidine carboxamide derivative?

- Methodological Answer : The synthesis typically involves a Biginelli-like multicomponent reaction or stepwise condensation. Key reagents include urea/thiourea derivatives, β-keto esters, and substituted aldehydes. For example:

- Step 1 : Condensation of 4-methoxybenzaldehyde with methyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidinone (DHPM) core.

- Step 2 : Carboxamide formation via coupling of the DHPM intermediate with 4-methylaniline using coupling agents like EDCI/HOBt in DMF .

Optimization : Yield improvements (>75%) are achieved by solvent selection (ethanol or acetone), controlled heating (70–80°C), and catalytic use of Lewis acids (e.g., ZnCl₂) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm). Purity >95% is critical for biological assays.

- Structural Confirmation :

- NMR : and NMR to verify substituent positions (e.g., methoxy group at C4, methyl groups at C6 and N-aryl).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 407.18).

- X-ray Crystallography (if crystalline): Resolve tautomeric forms and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., CDK2 or MMP-9).

Note : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

- Methodological Answer :

- Variation of Substituents :

- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.

- Modify the N-aryl moiety (e.g., 4-fluorophenyl) to enhance target binding.

- Biological Evaluation : Test derivatives in dose-response assays to correlate substituent changes with potency. Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like tubulin or DNA topoisomerases .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate) to identify trends .

Q. How can synthetic challenges (e.g., low yield in cyclization steps) be addressed?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield (e.g., 85% vs. 60% under conventional heating).

- Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. What computational methods predict this compound's pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite.

- Toxicity Profiling : Predict hepatotoxicity (e.g., ProTox-II) and cardiotoxicity (hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.